

Reproducibility of Amber Simulations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amberline*

Cat. No.: *B1667016*

[Get Quote](#)

For researchers in computational chemistry and drug development, ensuring the reproducibility of molecular dynamics (MD) simulations is paramount for the validity and impact of their work. This guide provides a comprehensive comparison of the reproducibility of simulations performed with the Amber software suite across different computational platforms, with a focus on the key differences between running simulations on Central Processing Units (CPUs) and Graphics Processing Units (GPUs).

Key Factors Influencing Reproducibility

The primary factor affecting the reproducibility of Amber simulations across different hardware is the numerical precision used in the calculations. While modern CPUs typically perform floating-point arithmetic in double precision (DP), GPUs often leverage single precision (SP) or mixed precision (SPDP) to achieve significant performance gains. The Amber development team has addressed this by implementing and validating various precision models within the GPU-accelerated (pmemd.cuda) version of the software, aiming to provide results comparable to the traditional CPU (pmemd or pmemd.MPI) implementation.[1][2][3]

Minor discrepancies can also arise from differences in hardware architecture, compiler versions, and even the operating system, though these effects are generally considered to be less significant than the choice of precision model.[4]

Performance Comparison Across Platforms

The choice of computational platform significantly impacts simulation performance. GPUs have become the standard for high-throughput MD simulations due to their massively parallel architecture. The following table summarizes typical performance benchmarks for Amber simulations on various platforms.

Platform	System Size (Atoms)	Simulation Speed (ns/day)	Notes
<hr/>			
CPU (Multi-core)			
Multi-core CPU Cluster (MPI)	23,558 (DHFR)	~20-50	Performance scales with the number of cores.
90,906 (Factor IX)	~5-15		
<hr/>			
GPU (NVIDIA)	Performance varies significantly with GPU model and precision model.		
NVIDIA RTX 4090	23,558 (DHFR)	~1700	High-end consumer GPU offering excellent performance. [5]
1,067,095 (STMV)	~82	[5]	
<hr/>			
NVIDIA A100	23,558 (DHFR)	~1200-1500	Data center GPU optimized for scientific computing.
1,067,095 (STMV)	~60-70		
NVIDIA RTX 6000 Ada	90,906 (Factor IX)	~300-400	Professional workstation GPU. [6]
<hr/>			

Note: Performance figures are approximate and can vary based on the specific hardware, simulation parameters, and system size. The data is compiled from various benchmark sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Reproducibility of Simulation Results: A Quantitative Look

While performance is a key consideration, the scientific validity of simulation results hinges on their reproducibility. The following tables provide a qualitative and quantitative comparison of simulation outputs across different platforms and precision models.

Energy Conservation and Trajectory Similarity

Comparison	Key Metric	Observation
CPU (DP) vs. GPU (DPDP)	Total Energy	Differences are typically within machine precision.
RMSD of trajectory	Nearly identical trajectories are expected.	
CPU (DP) vs. GPU (SPDP)	Total Energy	Extremely small differences are observed. ^[3]
RMSD of trajectory	Trajectories are highly similar, with minor deviations over long timescales. This is the recommended precision model for a balance of speed and accuracy. ^{[1][2]}	
CPU (DP) vs. GPU (SPSP)	Total Energy	Noticeable energy drift can occur over long simulations.
RMSD of trajectory	Significant deviations in trajectories can accumulate over time due to rounding errors. ^{[1][2]}	

Impact of Operating System

There is limited published data directly comparing the reproducibility of Amber simulations across different operating systems (e.g., Linux vs. Windows vs. macOS). However, the general consensus in the molecular modeling community is that as long as the same version of Amber

and its dependencies are used, the results should be highly reproducible. Minor differences, if any, would likely stem from compiler variations rather than the operating system itself. Platform variations are stated to have an insignificant effect on performance, and this is expected to extend to the simulation results.^[4]

Experimental Protocols for Assessing Reproducibility

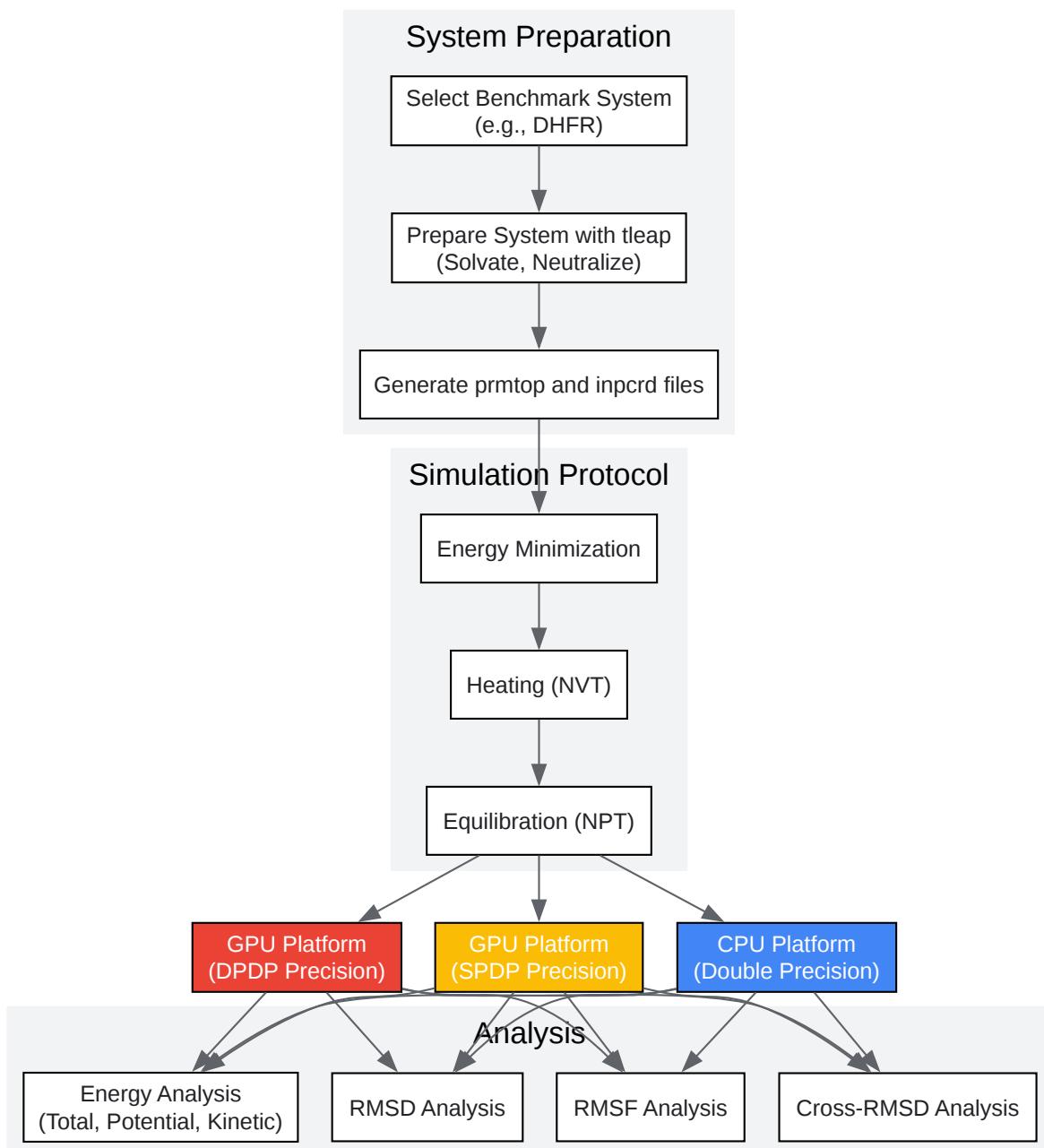
To quantitatively assess the reproducibility of Amber simulations on your specific hardware, the following experimental protocol is recommended.

System Preparation

- Select a well-characterized benchmark system. A common choice is Dihydrofolate Reductase (DHFR) in explicit solvent, with approximately 23,558 atoms.
- Use a standard force field, such as ff14SB for the protein and TIP3P for water.
- Prepare the system using the tleap module of AmberTools. This includes adding hydrogen atoms, solvating the protein in a water box, and adding counter-ions to neutralize the system.
- Generate the topology (.prmtop) and coordinate (.inpcrd) files.

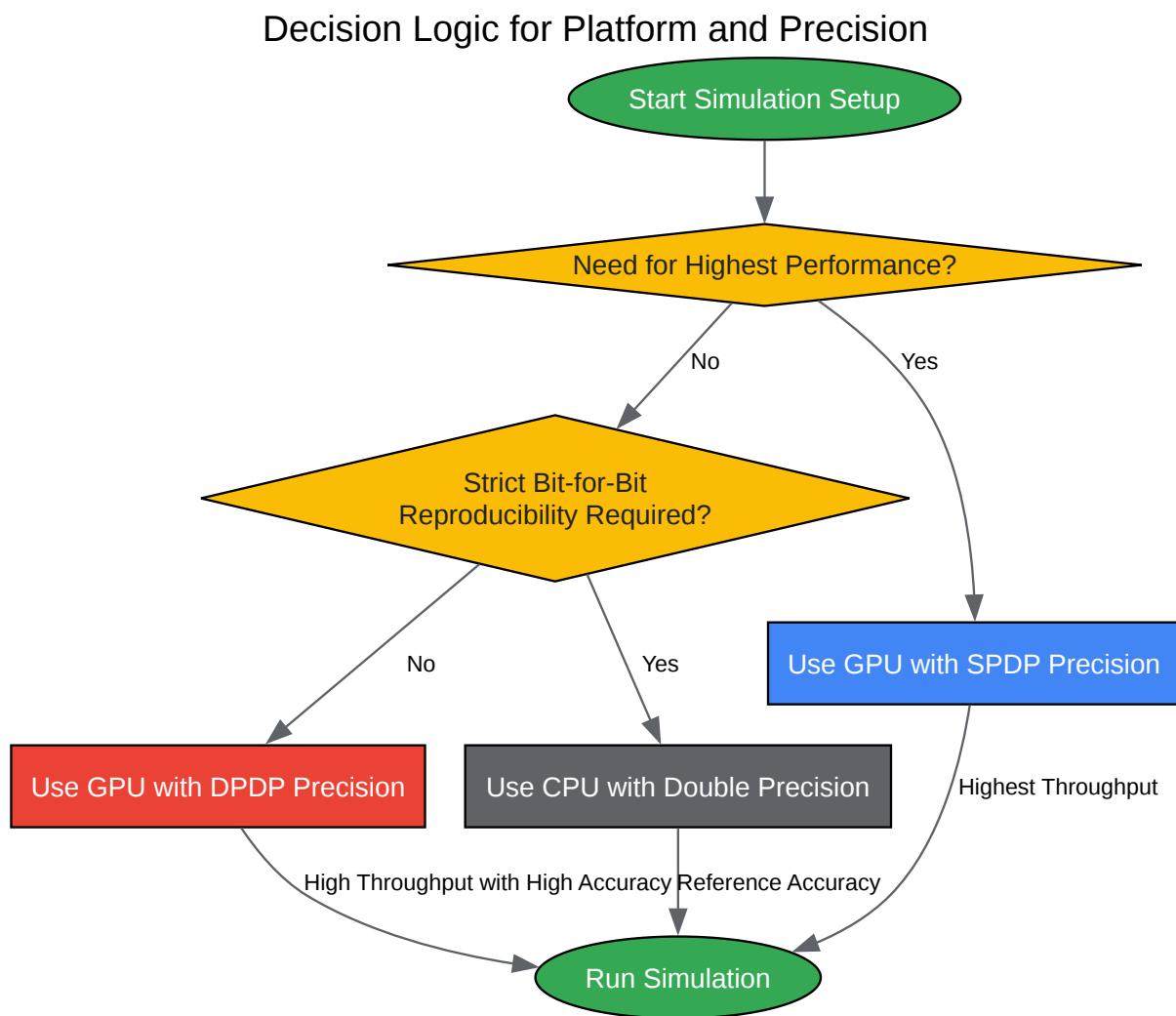
Simulation Protocol

- Perform an initial energy minimization to remove any steric clashes.
- Gradually heat the system to the desired temperature (e.g., 300 K) over a short simulation (e.g., 100 ps) with weak restraints on the protein backbone.
- Equilibrate the system at the target temperature and pressure (e.g., 1 atm) for a longer period (e.g., 1 ns) to allow the system to relax.
- Run production simulations on each platform you wish to compare (e.g., CPU cluster, GPU workstation).
 - Use the same starting coordinates and velocities from the end of the equilibration phase.


- Use the same simulation parameters (e.g., timestep, temperature and pressure coupling algorithms, cutoff distances).
- For GPU simulations, run separate simulations for each precision model (SPDP and DPDP).

Analysis of Results

- Compare the total, potential, and kinetic energies from the output files of each simulation. Plot these values over time to check for conservation and drift.
- Calculate the Root Mean Square Deviation (RMSD) of the protein backbone atoms with respect to the initial structure for each trajectory.
- Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify regions of high flexibility.
- Perform a cross-RMSD analysis between trajectories generated on different platforms to quantify their structural similarity.


The following diagram illustrates the experimental workflow for assessing simulation reproducibility.

Experimental Workflow for Reproducibility Assessment

[Click to download full resolution via product page](#)*Workflow for assessing Amber simulation reproducibility.*

Logical Relationships in Reproducibility

The decision to use a particular platform and precision model involves a trade-off between performance and strict numerical identity with traditional CPU-based simulations. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Routine Microsecond Molecular Dynamics Simulations with AMBER on GPUs. 1. Generalized Born - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPU-accelerated molecular dynamics and free energy methods in Amber18: performance enhancements and new features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMBER 24 NVIDIA GPU Benchmarks | B200, RTX PRO 6000 Blackwell, RTX 50-Series | Exxact Blog [exxactcorp.com]
- 5. Recent Developments in Amber Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bizon-tech.com [bizon-tech.com]
- To cite this document: BenchChem. [Reproducibility of Amber Simulations: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667016#reproducibility-of-amberline-simulations-across-different-platforms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com